

# synthesis of 2-Bromo-3-methoxy-6-methylpyridine from 3-hydroxy-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Bromo-3-methoxy-6-methylpyridine

Cat. No.: B185322

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## A Technical Guide to the Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

**Abstract:** This technical guide provides a comprehensive overview of a two-step synthetic pathway for producing **2-Bromo-3-methoxy-6-methylpyridine**, a valuable pyridine derivative used as a building block in the development of novel pharmaceutical compounds. The synthesis commences with the bromination of 3-hydroxy-6-methylpyridine, followed by the O-methylation of the resulting intermediate. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate laboratory replication and adaptation.

## Synthetic Overview

The conversion of 3-hydroxy-6-methylpyridine to **2-Bromo-3-methoxy-6-methylpyridine** is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective bromination of the pyridine ring at the 2-position to yield 2-Bromo-3-hydroxy-6-methylpyridine. The subsequent step is an O-methylation of the hydroxyl group to afford the final product. This pathway is reliable and utilizes common laboratory reagents.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, providing a clear comparison of the reaction conditions and outcomes.

| Parameter            | Step 1: Bromination        | Step 2: O-Methylation              |
|----------------------|----------------------------|------------------------------------|
| Starting Material    | 3-Hydroxy-6-methylpyridine | 2-Bromo-3-hydroxy-6-methylpyridine |
| Key Reagents         | Bromine, Pyridine          | Iodomethane, Potassium Carbonate   |
| Solvent              | Pyridine                   | Acetone                            |
| Reaction Temperature | 40 °C                      | Reflux                             |
| Reaction Time        | 1 hour                     | Overnight                          |
| Product Yield        | 53.1% <a href="#">[1]</a>  | 88.3% <a href="#">[2]</a>          |

## Detailed Experimental Protocols

The methodologies provided below are based on established laboratory procedures and offer a step-by-step guide for synthesis.

### Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine

This procedure outlines the bromination of the starting material, 3-hydroxy-6-methylpyridine (also known as 5-hydroxy-2-methylpyridine).[\[1\]](#)

#### Materials:

- 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol)
- Bromine (14.18 g, 88.7 mmol)
- Pyridine (175 mL total)
- Water (200 mL)

#### Procedure:

- Dissolve 5-hydroxy-2-methylpyridine (8.80 g) in 125 mL of pyridine in a suitable reaction flask.
- Separately, prepare a solution of bromine (14.18 g) in 50 mL of pyridine.
- Slowly add the bromine solution dropwise to the solution of 5-hydroxy-2-methylpyridine.
- After the addition is complete, raise the temperature of the reaction mixture to 40 °C and maintain for 1 hour.[1]
- Following the reaction period, remove the pyridine solvent by evaporation under reduced pressure.
- Suspend the resulting solid residue in 200 mL of water and stir the mixture overnight.
- Collect the solid product by filtration and dry to obtain 2-Bromo-3-hydroxy-6-methylpyridine as a brown solid (8.05 g, 53.1% yield).[1]

## Step 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

This protocol details the methylation of the intermediate compound to yield the final product.[2]

### Materials:

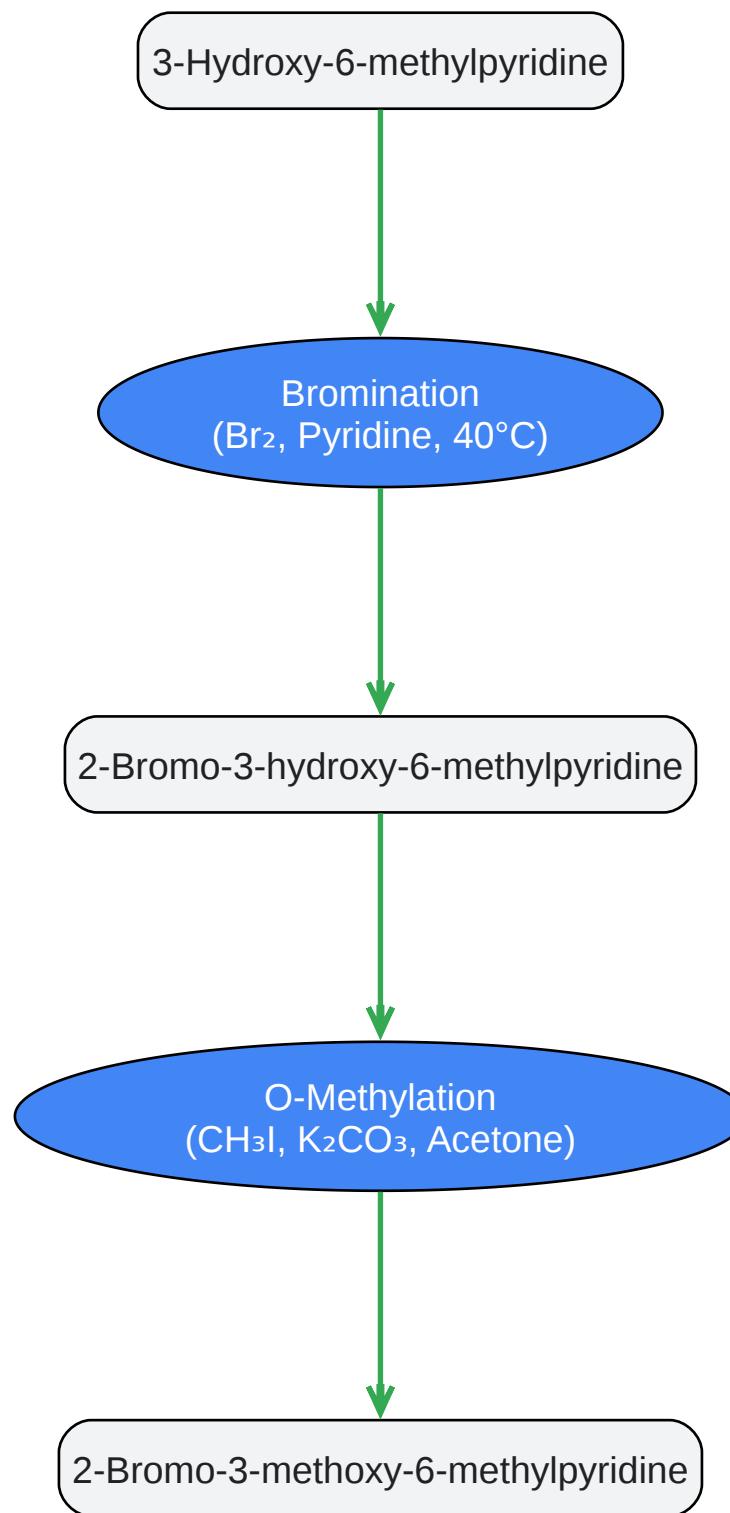
- 2-Bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol)
- Iodomethane (8.93 g, 62.9 mmol, 3.92 mL)
- Potassium carbonate (11.60 g, 83.9 mmol)
- Acetone (100 mL)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

### Procedure:

- Combine 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g), potassium carbonate (11.60 g), and iodomethane (8.93 g) in 100 mL of acetone in a round-bottom flask equipped with a reflux condenser.[2]
- Heat the stirred mixture to reflux and maintain this condition overnight.[2]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (from 95:5 to 9:1).[2]
- Combine the fractions containing the desired product and evaporate the solvent to yield **2-Bromo-3-methoxy-6-methylpyridine** as a white solid (7.49 g, 88.3% yield).[2]

## Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product, including the key transformation steps.



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Caption: Synthetic pathway for **2-Bromo-3-methoxy-6-methylpyridine**.

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## References

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